molecular formula C7H13N3O2 B13818054 3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine CAS No. 358389-43-2

3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine

Cat. No.: B13818054
CAS No.: 358389-43-2
M. Wt: 171.20 g/mol
InChI Key: SEHUBJQHCFADIU-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine is a heterocyclic compound that features both piperazine and dioxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine involves its interaction with specific molecular targets. For instance, its derivatives can act as dopamine and serotonin antagonists, making them useful in the treatment of psychiatric disorders . The compound interacts with neurotransmitter receptors, modulating their activity and thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine is unique due to its dioxazine ring, which imparts distinct chemical and biological properties. Its combination of piperazine and dioxazine rings makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

CAS No.

358389-43-2

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

3-piperazin-1-yl-5,6-dihydro-1,4,2-dioxazine

InChI

InChI=1S/C7H13N3O2/c1-3-10(4-2-8-1)7-9-12-6-5-11-7/h8H,1-6H2

InChI Key

SEHUBJQHCFADIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NOCCO2

Origin of Product

United States

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